molecular formula C7H6FNO2 B1215810 3-Fluoro-4-nitrotoluene CAS No. 446-34-4

3-Fluoro-4-nitrotoluene

Cat. No.: B1215810
CAS No.: 446-34-4
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Fluoro-4-nitrotoluene plays a significant role in various biochemical reactions. It has been used in the preparation of inhibitors for IκB kinase (IKK), which is involved in the regulation of the NF-κB signaling pathway . The interaction of this compound with IκB kinase suggests that it may influence inflammatory responses and immune regulation. Additionally, the compound’s nitro group can undergo reduction reactions, potentially interacting with enzymes like nitroreductases, which are involved in the metabolism of nitroaromatic compounds.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving NF-κB, due to its interaction with IκB kinase . This interaction can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in the reduction of nitro groups, potentially leading to the generation of reactive intermediates that can affect cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its interaction with IκB kinase involves binding to the enzyme’s active site, inhibiting its activity and preventing the phosphorylation and degradation of IκB . This inhibition stabilizes the IκB-NF-κB complex, preventing NF-κB from translocating to the nucleus and initiating gene transcription. Additionally, the nitro group of this compound can undergo reduction by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways, such as the NF-κB signaling pathway . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are likely due to the generation of reactive intermediates during the reduction of the nitro group.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by nitroreductases, leading to the formation of amino derivatives . These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of this compound and its metabolites can influence the levels of various intermediates and end products in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biological activity and the extent of its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the interaction of this compound with IκB kinase may occur in the cytoplasm, where the enzyme is primarily located. Additionally, the reduction of the nitro group by nitroreductases may take place in the mitochondria or other organelles involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrotoluene typically involves the nitration of 3-fluorotoluene. This process can be carried out using acetic anhydride and concentrated nitric acid, or a mixed acid of nitric acid and sulfuric acid . The reaction conditions are optimized to improve the selectivity for this compound production.

Industrial Production Methods: In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium dichromate in glacial acetic acid and concentrated sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Fluoro-4-nitrotoluene is unique due to the position of the fluorine and nitro groups on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 2-Fluoro-4-nitrotoluene and 3-Fluoro-2-nitrotoluene, this compound exhibits different reactivity patterns in nucleophilic aromatic substitution reactions . Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060002
Record name 3-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-34-4
Record name 2-Fluoro-4-methyl-1-nitrobenzene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name 3-fluoro-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?

A1: Solid acid catalysts offer several advantages over conventional methods for the nitration of 3-fluorotoluene to produce this compound. [] These advantages include:

  • Enhanced regioselectivity: Solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta demonstrate superior selectivity towards the desired this compound isomer compared to traditional nitration methods. []
  • Milder reaction conditions: The use of solid acid catalysts allows for nitration reactions to occur under milder conditions, often employing 70% nitric acid instead of highly concentrated acids. [] This reduces the formation of unwanted byproducts and simplifies the purification process.
  • Environmental friendliness: Solid acid catalysts are easily separable from the reaction mixture and reusable, making the process more environmentally friendly and cost-effective. [] The research highlighted the stability of the H-beta catalyst, showing no significant loss in conversion or selectivity even after five cycles. []

Q2: How do the different nitration processes affect the selectivity of this compound production?

A2: Research indicates that the choice of nitration process significantly impacts the selectivity of this compound production. []

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